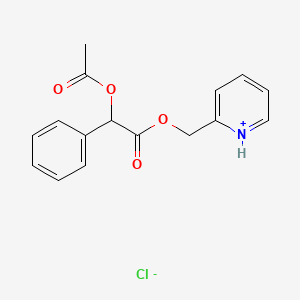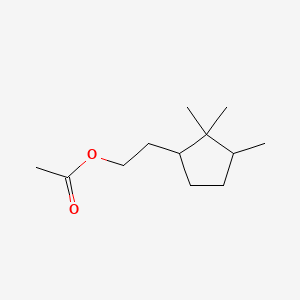
2-(2-methoxyanilino)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyanilino)-N,N-dimethylacetamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-methoxyaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyanilino)-N,N-dimethylacetamide typically involves the reaction of 2-methoxyaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is the acylation of 2-methoxyaniline with N,N-dimethylacetamide chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-Methoxyanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyanilino)-N,N-dimethylacetamide.
Reduction: The nitro group (if present) can be reduced to an amino group, resulting in the formation of 2-(2-aminomethoxyanilino)-N,N-dimethylacetamide.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group leads to the formation of 2-(2-hydroxyanilino)-N,N-dimethylacetamide, while reduction of a nitro group results in 2-(2-aminomethoxyanilino)-N,N-dimethylacetamide.
科学的研究の応用
2-(2-Methoxyanilino)-N,N-dimethylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are often studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用機序
The mechanism of action of 2-(2-methoxyanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dimethylacetamide moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-(2-Methoxyanilino)-N,N-dimethylacetamide can be compared with other similar compounds, such as:
2-(2-Hydroxyanilino)-N,N-dimethylacetamide: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.
2-(2-Aminomethoxyanilino)-N,N-dimethylacetamide: The presence of an amino group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets.
2-(2-Chloroanilino)-N,N-dimethylacetamide: Substitution with a chlorine atom can increase the compound’s reactivity and alter its biological activity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the this compound scaffold.
特性
CAS番号 |
104097-13-4 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
2-(2-methoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)8-12-9-6-4-5-7-10(9)15-3/h4-7,12H,8H2,1-3H3 |
InChIキー |
AKSHCHXONDVOIL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CNC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)








![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)



